

physical and chemical properties of 2-Amino-1-furan-2-yl-ethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-1-furan-2-yl-ethanol

Cat. No.: B1272303

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Technical Guide: 2-Amino-1-furan-2-yl-ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-furan-2-yl-ethanol is a heterocyclic organic compound featuring a furan ring attached to an ethanolamine backbone. This structure is of significant interest to medicinal chemists and drug development professionals due to the prevalence of the furan scaffold and the 1,2-amino alcohol motif in a wide range of biologically active molecules. Furan derivatives are known to exhibit diverse pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. The 1,2-amino alcohol structure is a key pharmacophore in many natural products and synthetic drugs. This technical guide provides a comprehensive overview of the known physical and chemical properties, a detailed experimental protocol for its synthesis, and an outline of its analytical characterization.

Core Physical and Chemical Properties

The physical and chemical properties of **2-Amino-1-furan-2-yl-ethanol** are summarized in the table below. It is important to note that while some data is derived from experimental measurements, other values are predicted based on computational modeling and should be considered as estimates.

Property	Value	Source
Molecular Formula	C ₆ H ₉ NO ₂	
Molecular Weight	127.14 g/mol	
IUPAC Name	2-amino-1-(furan-2-yl)ethanol	
CAS Number	2745-22-4	
Appearance	Light yellow to light brown solid	
Melting Point	85-87 °C	
Boiling Point	108 °C at 1 Torr	
Density (Predicted)	1.188 ± 0.06 g/cm ³	
pKa (Predicted)	11.70 ± 0.35	
Canonical SMILES	C1=COc2c(c(C1)C(CN)O)OC2	
InChI Key	JWQAFPHYLSGN SK- UHFFFAOYSA-N	

Experimental Protocols

The following section details a chemoenzymatic approach for the synthesis of (R)-2-Amino-1-(2-furyl)ethanol, which has been successfully scaled up to the kilogram scale. This method utilizes a highly enantioselective enzymatic reaction to establish the chiral center, followed by a chemical reduction.

Synthesis of (R)-2-Amino-1-(2-furyl)ethanol[1]

This two-step synthesis starts from furan-2-carbaldehyde.

Step 1: Synthesis of (R)-2-(2-furyl)-2-hydroxyacetonitrile

- Reaction Setup: A solution of furan-2-carbaldehyde in tert-butyl methyl ether (TBME) is emulsified with an aqueous buffer (pH 5.2).

- Enzymatic Reaction: The mixture is cooled to 0 °C, and a recombinant hydroxynitrile lyase from *Hevea brasiliensis* (HbHNL) is added.
- Hydrocyanation: Hydrocyanic acid (HCN) is then introduced to the reaction mixture. The enzyme catalyzes the enantioselective addition of HCN to the aldehyde, forming the cyanohydrin.
- Work-up: After the reaction is complete, the organic layer containing the (R)-2-(2-furyl)-2-hydroxyacetonitrile is separated.

Step 2: Reduction to (R)-2-Amino-1-(2-furyl)ethanol

- Reduction: The cyanohydrin intermediate from Step 1 is reduced using sodium borohydride. This step converts the nitrile group to an amino group.
- Purification: The final product, (R)-2-Amino-1-(2-furyl)ethanol, is purified by crystallization from ethyl acetate.

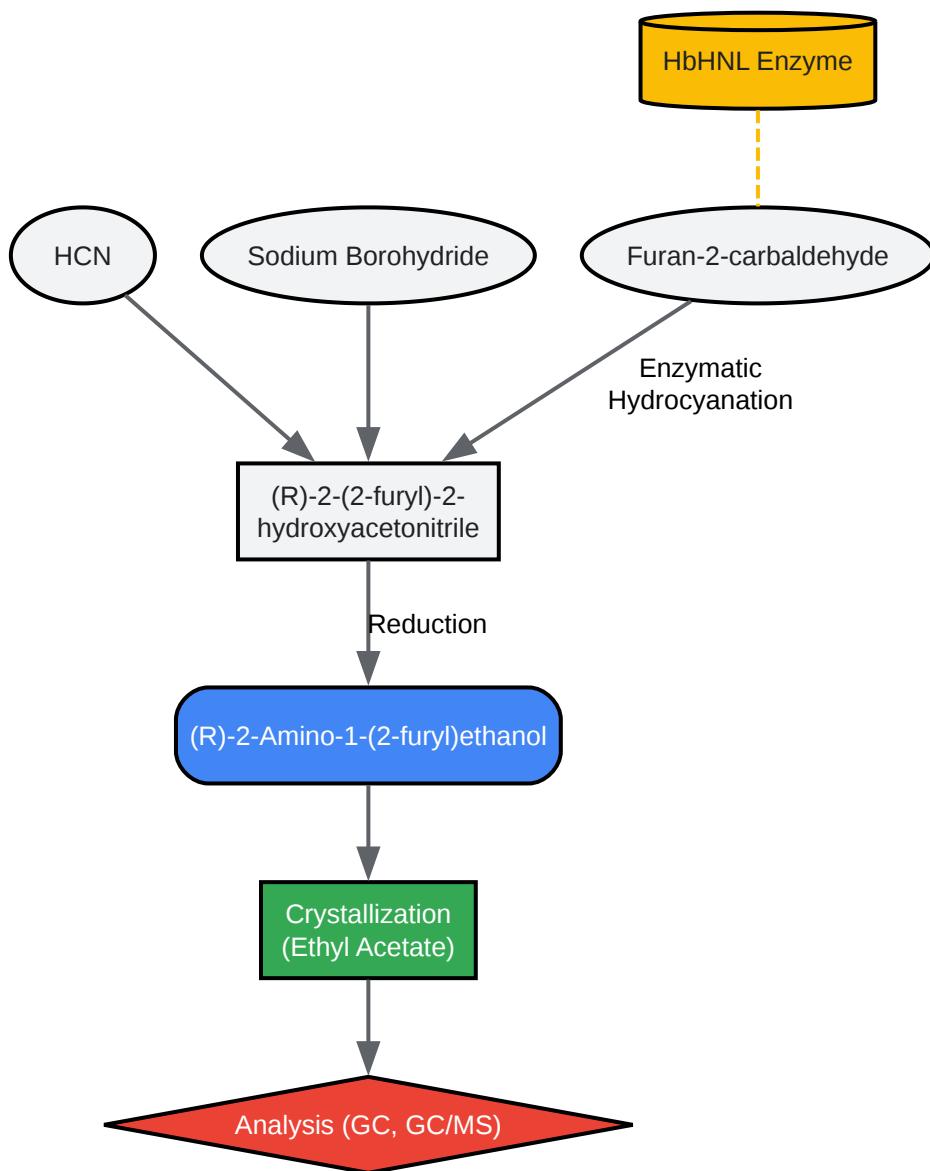
Analytical Characterization[1]

The purity and enantiomeric excess of the final product can be determined by gas chromatography (GC) and gas chromatography-mass spectrometry (GC/MS) after derivatization.

- Acetonide Formation for GC Analysis: The amino alcohol is reacted with acetone in the presence of sulfuric acid to form the corresponding acetonide, which is then analyzed by GC.
- Silylation for GC/MS Analysis: The compound is silylated with N,O-bis(trimethylsilyl)trifluoroacetamide for GC/MS analysis.

Visualized Experimental Workflow

The following diagram illustrates the chemoenzymatic synthesis of (R)-2-Amino-1-(2-furyl)ethanol.

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Caption: Chemoenzymatic synthesis workflow for (R)-2-Amino-1-(2-furyl)ethanol.

Biological Activity and Drug Development Potential

While specific studies on the biological activity of **2-Amino-1-furan-2-yl-ethanol** are not extensively reported in the public domain, the furan nucleus is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a broad range of pharmacological properties. These include antimicrobial, anti-inflammatory, and anticancer activities.

For instance, some furan-containing compounds have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in various cancers.

Furthermore, a patent for furan derivatives describes the GSK-3 beta inhibition activity of a closely related compound, 2-(tert-Butyl-diphenyl-silanyloxy)-1-furan-2-yl-ethanol, suggesting that this class of compounds may have therapeutic potential in neurodegenerative diseases and other conditions where GSK-3 is implicated.

The structural similarity of **2-Amino-1-furan-2-yl-ethanol** to known bioactive molecules makes it a valuable building block for the synthesis of novel therapeutic agents. Further investigation into its pharmacological profile is warranted to explore its potential in drug discovery and development.

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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
Email: info@benchchem.com

